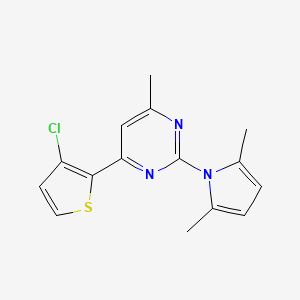

4-(3-Chlorothiophen-2-yl)-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine

Beschreibung

Chemical Structure and Properties

4-(3-Chlorothiophen-2-yl)-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine (CAS: 860788-74-5, molecular formula: C₁₅H₁₄ClN₃S) is a pyrimidine derivative featuring:

- A pyrimidine core substituted at the 4-position with a 3-chlorothiophene group.

- A 2,5-dimethylpyrrol-1-yl substituent at the 2-position.

- A methyl group at the 6-position.

Pyrimidines are critical scaffolds in medicinal chemistry, often utilized in pharmaceuticals for their ability to interact with biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

4-(3-chlorothiophen-2-yl)-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3S/c1-9-8-13(14-12(16)6-7-20-14)18-15(17-9)19-10(2)4-5-11(19)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTXJYSYIIVOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC(=CC(=N2)C3=C(C=CS3)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Structural Analogues with Halogenated Aryl Groups

- Bw197U (Metoprine): Structure: 2,4-Diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine. Key Features: A dihydrofolate reductase inhibitor with a dichlorophenyl group enhancing lipophilicity and target engagement. Comparison: Unlike the target compound, Bw197U lacks heterocyclic substituents (e.g., pyrrole or thiophene), relying instead on a dichlorophenyl group for activity.

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine :

- Structure: Features a chlorophenylsulfanyl group and a piperidine moiety.

- Key Features: The sulfanyl group enhances solubility, while the piperidine introduces basicity.

- Comparison: The target compound’s 3-chlorothiophene may offer superior metabolic stability compared to the phenylsulfanyl group, which is prone to oxidation .

Heterocyclic Substituent Variations

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): Structure: Contains a thietan-3-yloxy group and a methylpyrimidine core. Key Features: The thietane ring introduces conformational rigidity.

- 4-Chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine: Structure: Incorporates a pyrazole-piperidine hybrid substituent. Key Features: The pyrazole moiety enhances hydrogen-bonding capacity. Comparison: The target compound’s pyrrole group lacks hydrogen-bond donors, favoring hydrophobic interactions over polar binding .

Insecticide-Derived Analogues

- 2-(Diethylamino)-6-methylpyrimidin-4-ol (Pirimiphos-methyl Metabolite): Structure: A 6-methylpyrimidine with a diethylamino group. Key Features: Rapidly hydrolyzes in the environment, limiting persistence. Comparison: The target compound’s chlorothiophene and pyrrole groups likely improve stability compared to the labile diethylamino substituent in this insecticide metabolite .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | 3-Chlorothiophene, 2,5-dimethylpyrrole, 6-methyl | 303.52 | High lipophilicity, steric bulk | Drug discovery (theoretical) |

| Bw197U (Metoprine) | 3,4-Dichlorophenyl, 2,4-diamino | 282.90 | Dihydrofolate reductase inhibition | Anticancer/antimicrobial |

| Compound 1 (Ethyl thietan-oxy derivative) | Thietan-3-yloxy, methylpyrimidine | 298.39 | Conformational rigidity | Synthetic intermediate |

| Pirimiphos-methyl Metabolite | Diethylamino, 6-methyl | 183.25 | Environmental lability | Insecticide degradation |

Research Findings and Implications

- Structural Advantages: The 3-chlorothiophene group in the target compound may enhance metabolic stability and π-stacking interactions compared to phenyl or alkoxy substituents in analogues .

- Limitations: No direct pharmacological data are available for the target compound, limiting conclusive comparisons. The compound’s high molecular weight (303.52 g/mol) may challenge bioavailability under Lipinski’s rule of five .

Future Directions :

- Synthesis and screening against targets such as kinases or antimicrobial enzymes, leveraging structural similarities to pyrimidine-based drugs like imatinib or trimethoprim .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.